Benzofuran-2-yl(cyclopentyl)methanamine
Description
Benzofuran-2-yl(cyclopentyl)methanamine is a substituted methanamine derivative featuring a benzofuran moiety linked to a cyclopentyl group. The benzofuran ring system is known for its electron-rich aromatic properties, which enhance binding affinity to biological targets such as receptors or enzymes. The cyclopentyl group contributes to lipophilicity, influencing pharmacokinetic properties like membrane permeability and metabolic stability .
Properties
Molecular Formula |
C14H17NO |
|---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
1-benzofuran-2-yl(cyclopentyl)methanamine |
InChI |
InChI=1S/C14H17NO/c15-14(10-5-1-2-6-10)13-9-11-7-3-4-8-12(11)16-13/h3-4,7-10,14H,1-2,5-6,15H2 |
InChI Key |
QIUSBCVTGJEMSA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C(C2=CC3=CC=CC=C3O2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzofuran derivatives typically involves constructing the benzofuran ring through various methods. Another method involves the McMurry reaction, which is a reductive coupling of carbonyl compounds . Additionally, cycloisomerization of alkyne-o-substituted phenols is also used to synthesize benzofuran derivatives .
Industrial Production Methods
Industrial production of benzofuran derivatives often employs catalytic strategies to enhance yield and efficiency. For instance, copper-mediated and palladium-catalyzed coupling reactions are commonly used . These methods are advantageous due to their high selectivity and ability to produce complex benzofuran structures with fewer side reactions .
Chemical Reactions Analysis
Types of Reactions
Benzofuran-2-yl(cyclopentyl)methanamine: undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., Cl2, Br2) in the presence of a catalyst such as iron (Fe).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of benzofuran derivatives can lead to the formation of benzofuranones, while reduction can yield benzofuranols .
Scientific Research Applications
Benzofuran-2-yl(cyclopentyl)methanamine: has several scientific research applications:
Mechanism of Action
The mechanism of action of Benzofuran-2-yl(cyclopentyl)methanamine involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives have been shown to inhibit certain enzymes and modulate signaling pathways involved in cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The following table summarizes key structural and functional differences between Benzofuran-2-yl(cyclopentyl)methanamine and related compounds:
*Estimated based on molecular formula.
Pharmacological and Chemical Differences
- Benzofuran vs. Benzothiazole: The benzothiazole analogue () replaces the oxygen atom in benzofuran with a sulfur atom. Benzothiazole derivatives are frequently associated with kinase inhibition and antimicrobial activity, whereas benzofuran-containing compounds are more often linked to CNS-targeted effects (e.g., serotonin receptor modulation) .
- Substituent Effects: The 5-methylfuran derivative () lacks the fused benzene ring, reducing aromatic surface area and electron density.
- Cyclopentyl vs. Cyclopropylmethoxy : The cyclopropylmethoxy group in (2-(Cyclopropylmethoxy)phenyl)methanamine () introduces steric hindrance and rigidity, which can enhance selectivity for adrenergic receptors compared to the more flexible cyclopentyl group in the target compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
